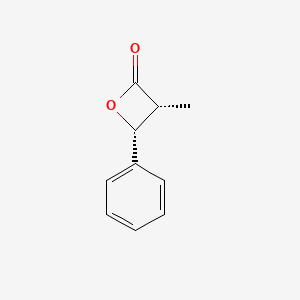
(3R,4R)-3-methyl-4-phenyloxetan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3-methyl-4-phenyloxetan-2-one is an organic compound with the molecular formula C10H10O2. It is a chiral molecule with two stereocenters, making it an interesting subject for stereochemical studies. The compound belongs to the oxetane family, which is characterized by a four-membered ring containing one oxygen atom. Oxetanes are known for their strained ring systems, which make them reactive intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-methyl-4-phenyloxetan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methyl-4-phenyl-2-butanone with a suitable oxidizing agent can lead to the formation of the oxetane ring. The reaction conditions typically involve the use of solvents like methanol or dichloromethane and catalysts such as sodium hydroxide or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps like purification through distillation or recrystallization to obtain the desired product with high stereochemical purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-methyl-4-phenyloxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxetane ring into more stable structures like alcohols or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications.
Scientific Research Applications
(3R,4R)-3-methyl-4-phenyloxetan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Its chiral nature makes it valuable in studying stereochemical effects in biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R,4R)-3-methyl-4-phenyloxetan-2-one involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydroxy-3-methyl-2-pentanone: Another chiral compound with similar stereochemical properties.
4-methyl-3-phenyl-2-oxetanone: A structural isomer with different reactivity and applications.
Uniqueness
(3R,4R)-3-methyl-4-phenyloxetan-2-one is unique due to its specific stereochemistry and the presence of both a methyl and a phenyl group on the oxetane ring. This combination of features makes it a versatile compound for various chemical transformations and applications in research and industry.
Properties
CAS No. |
652150-85-1 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(3R,4R)-3-methyl-4-phenyloxetan-2-one |
InChI |
InChI=1S/C10H10O2/c1-7-9(12-10(7)11)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-,9-/m1/s1 |
InChI Key |
VQHULBDYMFOADM-VXNVDRBHSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](OC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(OC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Carbonitril-6H-benzo[c]chromen-6-one](/img/structure/B12522660.png)
![2-[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12522668.png)
![[4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol](/img/structure/B12522672.png)
![{3-Iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}(phenyl)methanone](/img/structure/B12522673.png)

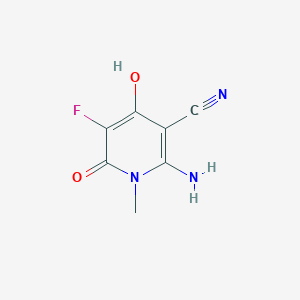
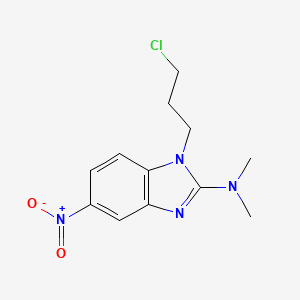
![2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12522706.png)
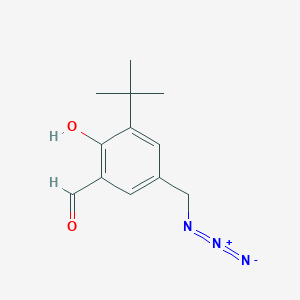
![2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline](/img/structure/B12522717.png)
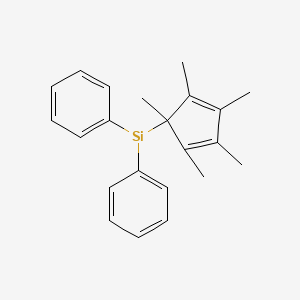
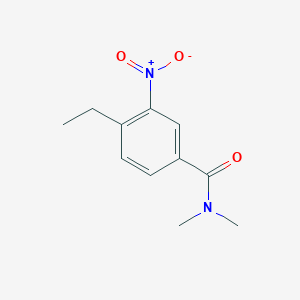
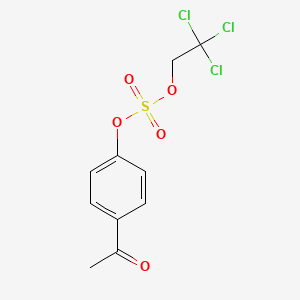
![4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12522747.png)
